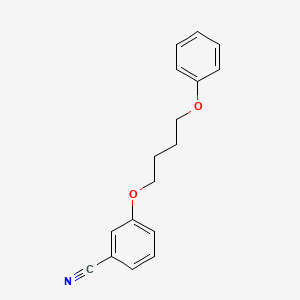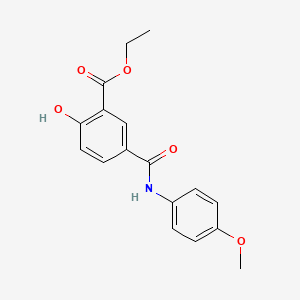
Benzoic acid, 2-hydroxy-5-(((4-methoxyphenyl)amino)carbonyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-hydroxy-5-(((4-methoxyphenyl)amino)carbonyl)-, ethyl ester is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with hydroxy, methoxyphenyl, and ethyl ester groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-hydroxy-5-(((4-methoxyphenyl)amino)carbonyl)-, ethyl ester typically involves multiple steps. One common method includes the esterification of 2-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This is followed by the introduction of the 4-methoxyphenylamino group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions using automated reactors. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-hydroxy-5-(((4-methoxyphenyl)amino)carbonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzoic acid, 2-hydroxy-5-(((4-methoxyphenyl)amino)carbonyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzoic acid, 2-hydroxy-5-(((4-methoxyphenyl)amino)carbonyl)-, ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic acid: Similar structure but lacks the methoxyphenyl and ethyl ester groups.
Aspirin (acetylsalicylic acid): Contains an acetyl group instead of the methoxyphenyl group.
Paracetamol (acetaminophen): Contains a hydroxyl group and an amide group instead of the ester group.
Uniqueness
Benzoic acid, 2-hydroxy-5-(((4-methoxyphenyl)amino)carbonyl)-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
28092-08-2 |
|---|---|
Formule moléculaire |
C17H17NO5 |
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-5-[(4-methoxyphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C17H17NO5/c1-3-23-17(21)14-10-11(4-9-15(14)19)16(20)18-12-5-7-13(22-2)8-6-12/h4-10,19H,3H2,1-2H3,(H,18,20) |
Clé InChI |
WYDMIGYDAYJCEL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


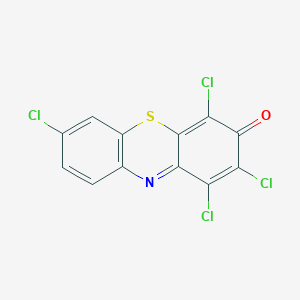

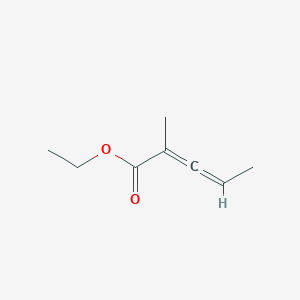
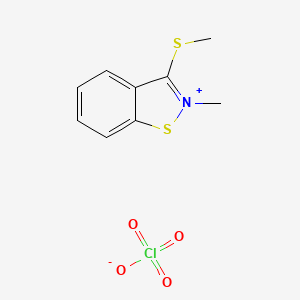

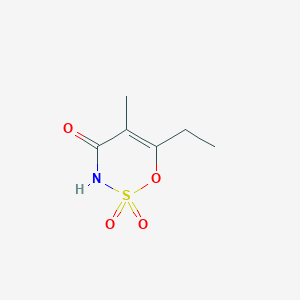
![[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate](/img/structure/B14684541.png)
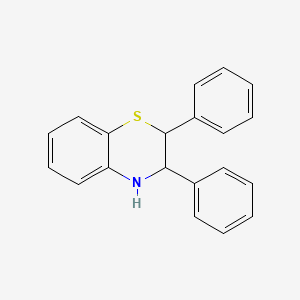

![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)

![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
